molecular formula C8H8BrClO3S B1522487 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride CAS No. 808134-00-1

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride

Cat. No. B1522487
CAS RN: 808134-00-1
M. Wt: 299.57 g/mol
InChI Key: PMIXVEUYCURXMB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative . It is a powder in appearance . The chemical formula is C8H8BrClO3S and it has a molecular weight of 299.57 .


Synthesis Analysis

The synthesis of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride could involve electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride can be represented by the SMILES string: CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC . The InChI key is PMIXVEUYCURXMB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride could include electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a powder in appearance . It has a molecular weight of 299.57 . The chemical formula is C8H8BrClO3S .

Scientific Research Applications

Synthesis of Heteroaryl Compounds

This compound is utilized in the synthesis of heteroaryl derivatives, which are crucial in medicinal chemistry. For instance, it can be used to prepare 1-bromo-3-heteroarylbenzene derivatives such as benzofuran, benzoxazole, and 1-methylpyrrole . These derivatives have potential applications in drug development due to their diverse biological activities.

Electrophilic Aromatic Substitution Reactions

In organic synthesis, 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride can act as a starting material for electrophilic aromatic substitution reactions. These reactions are fundamental in constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .

Material Science Applications

The compound can be used in the synthesis of materials with specific properties. For example, it can contribute to the creation of soluble phenyl-substituted poly(p-phenylenevinylenes) with a low content of structural defects, which are important in the development of electronic and optoelectronic devices .

Chemical Synthesis

Researchers in chemical synthesis can employ this compound in multistep synthetic routes. It can serve as an intermediate in the preparation of more complex molecules, demonstrating its versatility in synthetic organic chemistry .

Development of Sulfonamide-Based Compounds

Sulfonamide-based compounds have a wide range of applications, including as diuretics, antimicrobials, and antiepileptic drugs5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride can be used to synthesize N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide , showcasing its role in the development of new therapeutic agents .

Safety and Hazards

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXVEUYCURXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

808134-00-1
Record name 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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